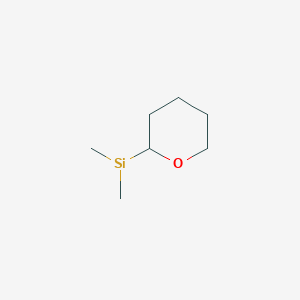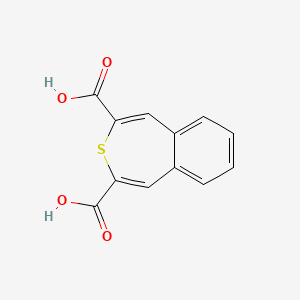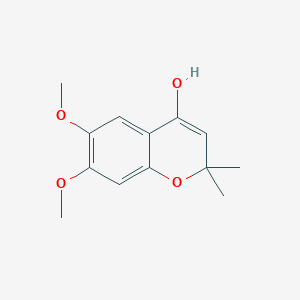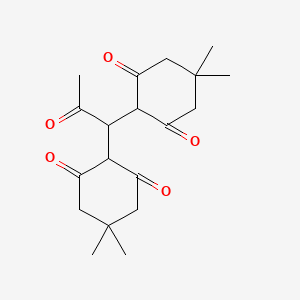![molecular formula C9H5Cl2F3OS B14314621 3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one CAS No. 111045-29-5](/img/structure/B14314621.png)
3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one is an organic compound with the molecular formula C9H5Cl2F3OS This compound is characterized by the presence of a trifluoromethyl group, a dichlorophenyl group, and a sulfanyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one typically involves the reaction of 2,6-dichlorothiophenol with 1,1,1-trifluoroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The dichlorophenyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The sulfanyl group can form covalent bonds with thiol groups in enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-ol: Similar structure but with an alcohol group instead of a ketone.
[(2,6-Dichlorophenyl)sulfanyl]acetic acid: Contains a carboxylic acid group instead of a trifluoromethyl group.
(2,3-Dichlorophenyl)sulfanyl acetic acid: Similar structure but with different substitution on the aromatic ring.
Uniqueness
3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
111045-29-5 |
|---|---|
Molecular Formula |
C9H5Cl2F3OS |
Molecular Weight |
289.10 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C9H5Cl2F3OS/c10-5-2-1-3-6(11)8(5)16-4-7(15)9(12,13)14/h1-3H,4H2 |
InChI Key |
MWZSHQFNLVOHGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SCC(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


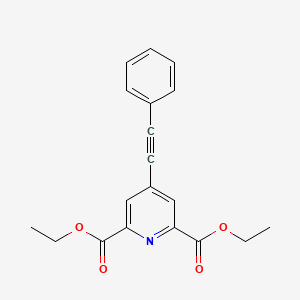
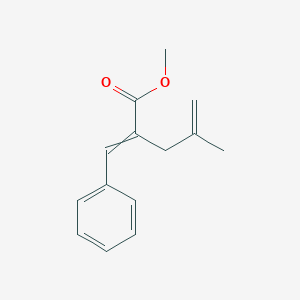

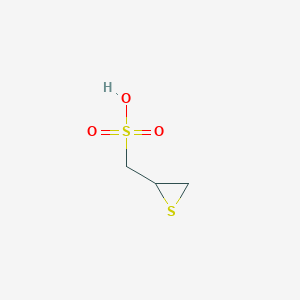
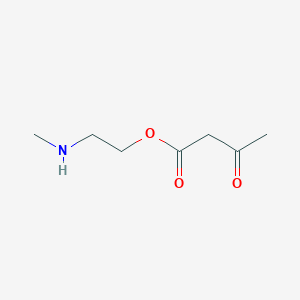
![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)
![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)

![2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile](/img/structure/B14314584.png)
![N-[Cyano(phenyl)methyl]-N-methylacetamide](/img/structure/B14314599.png)
